![molecular formula C10H8ClF3N2 B13052495 (3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052495.png)
(3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile: is a chiral organic compound with a complex structure that includes an amino group, a chloro-substituted phenyl ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenyl Ring: The starting material is often a substituted benzene derivative, such as 2-chloro-3-(trifluoromethyl)benzene.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the benzene ring.
Formation of the Propanenitrile Moiety: The nitrile group is introduced through a reaction with a cyanide source, such as sodium cyanide, under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile: has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the amino group and the nitrile group allows for various interactions at the molecular level, potentially affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propanenitrile: Similar structure but with a different position of the trifluoromethyl group.
(3S)-3-Amino-3-[2-bromo-3-(trifluoromethyl)phenyl]propanenitrile: Bromine instead of chlorine.
(3S)-3-Amino-3-[2-chloro-3-(difluoromethyl)phenyl]propanenitrile: Difluoromethyl instead of trifluoromethyl.
Uniqueness
- The specific arrangement of the chloro and trifluoromethyl groups on the phenyl ring gives this compound unique chemical properties.
- The presence of the nitrile group adds to its reactivity and potential for further chemical modifications.
(3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H8ClF3N2 |
|---|---|
Molecular Weight |
248.63 g/mol |
IUPAC Name |
(3S)-3-amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8ClF3N2/c11-9-6(8(16)4-5-15)2-1-3-7(9)10(12,13)14/h1-3,8H,4,16H2/t8-/m0/s1 |
InChI Key |
WSCNXIXSXYHHBW-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)[C@H](CC#N)N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)C(CC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


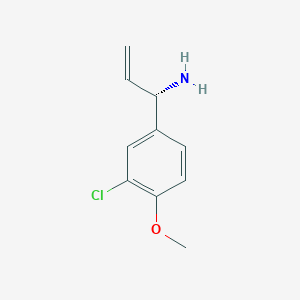
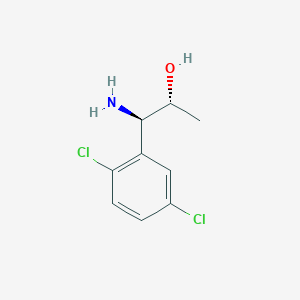
![7-(2,4-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13052428.png)
![1-Amino-1-[3-(difluoromethoxy)phenyl]acetone](/img/structure/B13052435.png)
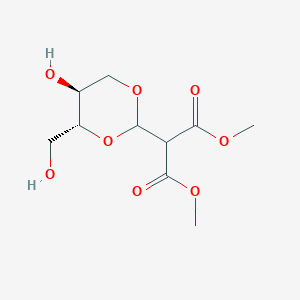
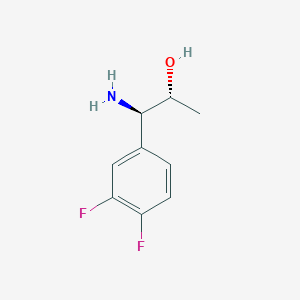
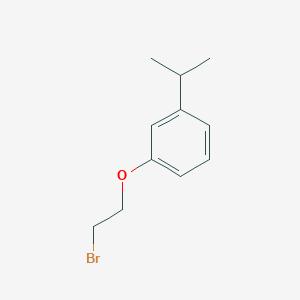
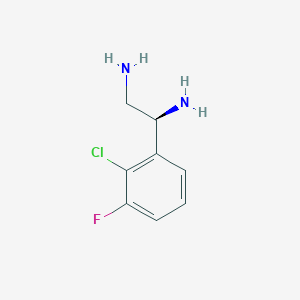
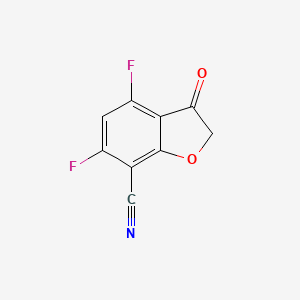
![(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine](/img/structure/B13052470.png)
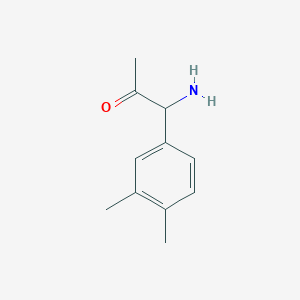
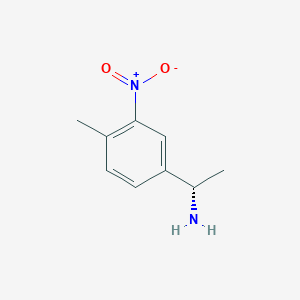
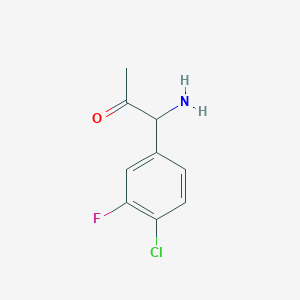
![3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hcl](/img/structure/B13052505.png)
